Ethyl 6-(trifluoromethyl)picolinate

Agrochemistry Herbicide Discovery Structure-Activity Relationship (SAR)

Ethyl 6-(trifluoromethyl)picolinate is the exclusive 6-isomer for 4-aminopicolinate herbicides—wrong isomers fail. Moderate lipophilicity (ClogP ~1.0) and electron-deficient pyridine (pKa -0.83) enable ADME tuning and novel cross-coupling. Shelf-stable, protected form of 6-(trifluoromethyl)picolinic acid, ideal for pharmaceutical and agrochemical lead synthesis. Order this non-interchangeable intermediate for definitive SAR studies.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 1010422-92-0
Cat. No. B1419642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(trifluoromethyl)picolinate
CAS1010422-92-0
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CC=C1)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3
InChIKeyYGQOXSZLOJDQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-(trifluoromethyl)picolinate (CAS 1010422-92-0): A Strategic Building Block for Agrochemical and Pharmaceutical Intermediates


Ethyl 6-(trifluoromethyl)picolinate (CAS: 1010422-92-0) is a trifluoromethyl-substituted picolinate ester . It is a heterocyclic building block characterized by a 6-trifluoromethyl group on a pyridine-2-carboxylic acid ethyl ester backbone. This compound serves as a key synthetic intermediate for the preparation of diverse picolinic acid derivatives [1], which are extensively studied for their herbicidal activity in agrochemicals and as intermediates for active pharmaceutical ingredients [2].

Critical Substituent Positioning: Why Ethyl 6-(trifluoromethyl)picolinate Cannot Be Substituted with Other Trifluoromethyl Picolinate Isomers


Picolinate derivatives are a broad class of compounds where substitution position is a critical determinant of biological activity and synthetic utility [1]. The 6-position of the pyridine ring is strategically important for generating specific downstream pharmacophores and agrochemical leads [2]. Ethyl 6-(trifluoromethyl)picolinate is a specific positional isomer with unique reactivity and downstream utility, and it cannot be interchanged with other trifluoromethyl picolinate isomers (e.g., 3-, 4-, or 5-substituted) without drastically altering or nullifying the intended outcome in a defined synthetic pathway [3]. The following quantitative evidence highlights its unique property profile.

Quantitative Differentiators for Ethyl 6-(trifluoromethyl)picolinate: Evidence-Based Comparison Against Key Analogs


Positional Isomerism Dictates Herbicidal Utility: Evidence for the Critical Role of the 6-Position in 4-Aminopicolinate Herbicides

The 4-aminopicolinate class of herbicides, derived from picolinate esters, requires specific substitution patterns for potent herbicidal activity. Ethyl 6-(trifluoromethyl)picolinate provides the exact 6-trifluoromethyl substitution pattern required for synthesizing the most potent 4-aminopicolinate herbicides. In contrast, 3- or 5-trifluoromethyl-substituted analogs, or those lacking the trifluoromethyl group at the 6-position, lead to compounds with significantly reduced or absent herbicidal activity. This is a qualitative but fundamental differentiator for procurement decisions in agrochemical research [1].

Agrochemistry Herbicide Discovery Structure-Activity Relationship (SAR)

Physicochemical Property Advantage: Calculated ClogP and Predicted pKa Profile of Ethyl 6-(trifluoromethyl)picolinate

Lipophilicity is a critical parameter influencing membrane permeability and metabolic stability. The trifluoromethyl group at the 6-position contributes to a distinct lipophilicity profile. For Ethyl 6-(trifluoromethyl)picolinate, the calculated partition coefficient (ClogP) is reported as approximately 1.0 . In comparison, the 4-trifluoromethyl isomer, Methyl 4-(trifluoromethyl)picolinate, exhibits a calculated Consensus Log Po/w of 2.09 [1]. This difference of approximately 1 log unit indicates that the 6-substituted ethyl ester is significantly less lipophilic than its 4-substituted methyl ester counterpart, which can influence downstream drug-likeness and formulation properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Predicted pKa as a Differentiator: The Unique Basicity of Ethyl 6-(trifluoromethyl)picolinate

The predicted pKa of the pyridine nitrogen in Ethyl 6-(trifluoromethyl)picolinate is exceptionally low, with a value of -0.83 ± 0.10 [1]. This indicates a very weakly basic, electron-deficient pyridine ring due to the strong electron-withdrawing effect of the 6-trifluoromethyl group. In contrast, the 5-trifluoromethyl isomer, as a free acid (5-(trifluoromethyl)picolinic acid), is predicted to have a significantly higher pKa for its pyridine nitrogen, in the range of 3-5 [2]. This quantitative difference directly impacts its reactivity in nucleophilic substitution and cross-coupling reactions, making the 6-isomer more suitable for reactions requiring a non-basic, electron-deficient heterocycle.

Physicochemical Properties Acid/Base Chemistry Analytical Chemistry

Recommended Application Scenarios for Ethyl 6-(trifluoromethyl)picolinate Based on Validated Evidence


Agrochemical Discovery: Synthesis of 6-Substituted 4-Aminopicolinate Herbicides

This compound is the optimal starting material for synthesizing 4-aminopicolinate herbicides with a 6-trifluoromethyl substituent, a specific substitution pattern demonstrated to confer potent broadleaf weed control activity [1]. Use in projects targeting novel herbicides where this precise SAR is required.

Medicinal Chemistry: Scaffold for Lipophilicity-Modulated Drug Candidates

For medicinal chemistry programs seeking a moderately lipophilic (ClogP ~1.0) and highly electron-deficient pyridine scaffold, Ethyl 6-(trifluoromethyl)picolinate offers a distinct profile compared to the more lipophilic 4-substituted analogs (ClogP ~2.1) . This can be leveraged to fine-tune ADME properties in lead optimization.

Synthetic Methodology: Electron-Deficient Heterocycle for Cross-Coupling and SNAr Reactions

The exceptionally low predicted pKa (-0.83) confirms a strongly electron-deficient pyridine ring [2]. This property is advantageous for researchers developing novel palladium-catalyzed cross-coupling or SNAr methodologies that require an activated, non-basic heteroaryl halide or pseudohalide derived from this scaffold.

Process Chemistry: Intermediate for High-Value Picolinic Acid Derivatives

As a protected and activated form of 6-(trifluoromethyl)picolinic acid, this ethyl ester is a convenient, shelf-stable intermediate for multi-step syntheses of complex pharmaceuticals and agrochemicals, as exemplified in patent literature for respiratory disorder therapeutics [3].

Technical Documentation Hub

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